molecular formula C20H17N5OS B2545116 N-benzyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 891117-44-5

N-benzyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2545116
CAS No.: 891117-44-5
M. Wt: 375.45
InChI Key: IIWOYBXIZWTKOP-UHFFFAOYSA-N
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Description

N-benzyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a heterocyclic compound featuring a triazolo-pyridazine core linked to a benzyl-substituted acetamide via a thioether bridge.

Properties

IUPAC Name

N-benzyl-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5OS/c26-19(21-13-15-7-3-1-4-8-15)14-27-20-23-22-18-12-11-17(24-25(18)20)16-9-5-2-6-10-16/h1-12H,13-14H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWOYBXIZWTKOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or potassium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and concentration of reagents, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium hydroxide, potassium carbonate

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Anticancer Activity

N-benzyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide has been evaluated for its anticancer properties against a variety of cancer cell lines. Studies indicate that compounds with similar triazole and pyridazine structures exhibit potent cytotoxic effects.

Case Studies

  • In vitro Evaluation : A study assessed the compound's efficacy against several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and PC3 (prostate cancer). The results demonstrated significant growth inhibition, with IC50 values indicating strong potential as an anticancer agent .
Cell Line IC50 Value (µM) Reference
MCF-75.71
HepG26.14
PC38.00

Anticonvulsant Properties

Research has shown that derivatives of triazole compounds can possess anticonvulsant activity. The structural features of this compound may contribute to its effectiveness in this area.

Findings

  • Seizure Models : The compound was tested in animal models for its ability to prevent seizures induced by pentylenetetrazol (PTZ). Results indicated a protective index comparable to known anticonvulsants .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties, showcasing efficacy against various bacterial and fungal strains.

Research Insights

  • Bacterial Inhibition : In vitro studies highlighted the compound's ability to inhibit the growth of Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections caused by resistant strains .
Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic potential.

Key Observations

  • Modifications in the phenyl and thiazole groups significantly influence biological activity. For instance, substituents on the phenyl ring enhance anticancer efficacy while maintaining low toxicity profiles .

Mechanism of Action

The mechanism of action of N-benzyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Research Implications and Gaps

Further studies should:

  • Evaluate its IC50 against CDK5/p25 and related kinases.
  • Compare synthetic routes (e.g., cesium carbonate-mediated coupling in vs. HATU/TEA in ) to optimize yields .

Biological Activity

N-benzyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C26H23N5O\text{C}_{26}\text{H}_{23}\text{N}_5\text{O}

This compound features a thioacetamide moiety linked to a triazolo-pyridazine scaffold, which is critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to the triazolo-pyridazine structure. For instance:

CompoundMIC (μmol/mL)MBC (μmol/mL)Activity Type
4d10.7 - 21.421.4 - 40.2Antibacterial
4pNot specifiedNot specifiedAntifungal

These findings suggest that derivatives of the triazolo structure exhibit promising antimicrobial activity against various pathogens, indicating a potential for further development in this area .

2. Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies have shown significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (μM)Reference
MCF73.79
A54926
HepG217.82

These results indicate that the compound may inhibit cancer cell proliferation effectively and could serve as a lead for new anticancer agents.

3. Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has been evaluated for anti-inflammatory effects. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines and pathways involved in inflammation .

The mechanism by which this compound exerts its biological effects is believed to involve modulation of key signaling pathways associated with cell proliferation and survival. Molecular docking studies suggest that it may interact with specific receptors or enzymes relevant to these pathways.

Case Studies and Research Findings

Several case studies have been published that detail the synthesis and biological evaluation of similar compounds:

  • Synthesis and Evaluation : A study synthesized various derivatives of triazolo-pyridazine compounds and assessed their biological activities against different pathogens and cancer cell lines.
  • Molecular Docking Studies : These studies provide insights into how the compound interacts at a molecular level with target proteins involved in disease processes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-benzyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide and its intermediates?

  • Methodological Answer : The synthesis typically involves annulation of the triazole ring onto a pyridazine core, followed by thioether linkage formation. For example, heterocyclization reactions using isothiocyanates and benzohydrazide derivatives (e.g., compound 3.1 in ) under ethanol reflux yield intermediates. Subsequent treatment with concentrated sulfuric acid facilitates cyclization to form bicyclic systems (e.g., compound 4.1 in ). Monitoring via TLC (Silufol UV-254, chloroform:acetone 3:1) and purification via recrystallization are critical steps .

Q. How are spectroscopic techniques (IR, NMR, MS) employed to characterize this compound?

  • Methodological Answer :

  • IR spectroscopy identifies functional groups (e.g., νmax=3310 cm⁻¹ for NH stretching in acetamide groups) .
  • 1H NMR (200 MHz, TMS) resolves proton environments, such as aromatic protons (δ=7.52–7.94 ppm for C6H5) and NH signals (δ=10.22–10.68 ppm) .
  • Mass spectrometry (FAB mode) confirms molecular weight via [M+H]+ peaks (e.g., m/z=384 for intermediate 3.1) .

Q. What reaction mechanisms govern the formation of the [1,2,4]triazolo[4,3-b]pyridazine core?

  • Methodological Answer : The core forms via cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For instance, condensation of ethyl N-benzoyl glycinate derivatives with azines (e.g., Scheme 1 in ) proceeds via nucleophilic attack and subsequent ring closure. Acid catalysis (e.g., H2SO4) accelerates intramolecular cyclization, as seen in .

Advanced Research Questions

Q. How can researchers optimize heterocyclization yields when synthesizing this compound?

  • Methodological Answer : Key parameters include solvent choice, temperature, and stoichiometry. highlights that prolonged heating (24 hours at 293–298 K) in H2SO4 achieves >97% yield for compound 4.1. However, stoichiometric imbalances (e.g., excess P2S5) may lead to undesired byproducts. Screening alternative catalysts (e.g., POCl3 or polyphosphoric acid) and real-time monitoring via in situ IR/NMR could further optimize yields .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies (e.g., unexpected NH signals in NMR) require cross-validation:

  • X-ray crystallography (e.g., CCDC 1876881 in ) provides definitive bond lengths and angles.
  • 2D NMR (e.g., HSQC, HMBC) clarifies proton-carbon correlations.
  • Elemental analysis verifies empirical formulas (e.g., C, H, N content within ±0.3% of theoretical values, as in ) .

Q. How does substituent variation on the benzyl or phenyl groups affect biological activity?

  • Methodological Answer : Functionalization at the benzyl position (e.g., introducing electron-withdrawing groups) can modulate bioactivity. demonstrates that N-substituted benzyl/phenyl acetamides exhibit radical scavenging activity. Structure-activity relationship (SAR) studies using in vitro assays (e.g., DPPH radical scavenging) and computational docking (e.g., AutoDock Vina) can identify pharmacophoric features .

Q. What crystallographic challenges arise in analyzing co-crystals of intermediates?

  • Methodological Answer : Co-crystallization (e.g., compounds 4.1 and 4.1a in ) complicates phase purity. Solutions include:

  • Differential scanning calorimetry (DSC) to identify eutectic points.
  • High-resolution powder XRD to distinguish polymorphs.
  • Crystallographic software (e.g., SHELX, Olex2) for refining disordered structures .

Q. How can computational methods predict the reactivity of thioacetamide intermediates?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for cyclization steps. Molecular dynamics simulations (e.g., Gaussian 16) assess solvent effects on reaction pathways, as demonstrated in for phosphonate derivatives .

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